Hsd17B13-IN-86 is classified as an inhibitor of hydroxysteroid 17-beta dehydrogenase type 13. The enzyme itself is involved in the conversion of steroid hormones and has been implicated in various metabolic processes, particularly those affecting liver function. The development of inhibitors like Hsd17B13-IN-86 arises from research into the enzyme's role in pathologies such as nonalcoholic steatohepatitis and liver fibrosis .
The synthesis of Hsd17B13-IN-86 involves several steps that typically include:
The molecular structure of Hsd17B13-IN-86 features specific functional groups that interact with the active site of hydroxysteroid 17-beta dehydrogenase type 13. While detailed structural data specific to Hsd17B13-IN-86 may not be widely documented, it is essential to note that compounds designed to inhibit this enzyme typically exhibit characteristics conducive to binding within the enzyme's active site.
Key aspects include:
Hsd17B13-IN-86 undergoes several chemical reactions during its synthesis and application:
The exact reaction mechanisms for Hsd17B13-IN-86's interactions with biological systems require further investigation through in vitro studies and clinical trials .
The mechanism of action for Hsd17B13-IN-86 involves:
Data from studies indicate that inhibition of hydroxysteroid 17-beta dehydrogenase type 13 can lead to favorable changes in liver histology and function, suggesting therapeutic benefits in conditions like nonalcoholic fatty liver disease .
Hsd17B13-IN-86 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for therapeutic use .
Hsd17B13-IN-86 has potential applications in:
The ongoing research into this compound aims to clarify its efficacy and safety profile, paving the way for future clinical applications .
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3